molecular formula C21H28N4S B2434731 1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea CAS No. 868228-40-4

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea

Cat. No. B2434731
CAS RN: 868228-40-4
M. Wt: 368.54
InChI Key: XGLKPHNYUKLXQT-UHFFFAOYSA-N
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Description

The compound “1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea” is a complex organic molecule. It contains a 4-methylpiperazine group, which is a heterocyclic compound containing a piperazine ring substituted by a methyl group . The compound also contains a thiourea group, which is characterized by the presence of a sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The 4-methylpiperazine group is a six-membered ring with two nitrogen atoms, and the thiourea group contains a sulfur atom . The exact molecular weight and formula could not be found in the search results.

Scientific Research Applications

Anti-Inflammatory Agents

Studies have investigated the anti-inflammatory effects of 4-(4-Methylpiperazin-1-yl)aniline . It may inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. Further research is needed to understand its mechanism of action and optimize its therapeutic potential .

Antifungal Activity

The compound’s structure suggests potential antifungal properties. Researchers have synthesized related derivatives, such as 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines, which exhibit antifungal activity. These derivatives could serve as leads for developing new antifungal agents .

Organic Synthesis

Organic chemists utilize this compound in various synthetic routes. Its reactivity allows for the introduction of diverse functional groups. For instance, it can undergo acylation reactions to yield valuable intermediates for further transformations .

Microhardness Studies

Researchers have employed 4-(4-Methylpiperazin-1-yl)aniline in microhardness measurements. By assessing its hardness under different loads, they gain insights into its mechanical properties. Such studies contribute to material characterization and understanding the behavior of organic solids .

properties

IUPAC Name

1-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4S/c1-17(22-21(26)23-19-11-7-4-8-12-19)20(18-9-5-3-6-10-18)25-15-13-24(2)14-16-25/h3-12,17,20H,13-16H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLKPHNYUKLXQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N2CCN(CC2)C)NC(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(4-Methylpiperazin-1-yl)-1-phenylpropan-2-yl)-3-phenylthiourea

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